molecular formula C11H13ClO3 B1487775 4-(2-Chloro-4-methylphenoxy)butanoic acid CAS No. 40629-77-4

4-(2-Chloro-4-methylphenoxy)butanoic acid

Cat. No. B1487775
CAS RN: 40629-77-4
M. Wt: 228.67 g/mol
InChI Key: LCJRUFKEVHYJBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the chlorination of 4-methylphenol followed by esterification with butanoic acid. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Sorption to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including 4-(2-Chloro-4-methylphenoxy)butanoic acid, to soil, organic matter, and minerals has been thoroughly reviewed. Soil organic matter and iron oxides are identified as significant sorbents for these compounds. Sorption can be influenced by soil parameters like pH, organic carbon content, and iron content (Werner, Garratt, & Pigott, 2012).

Analytical Detection in Water Samples

A method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed for sensitive detection of phenoxy herbicides, including those related to this compound, in water samples. This method demonstrates high sensitivity and accuracy, allowing for the determination of low concentrations in real samples (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Degradation and Adsorption in Soils

The degradation and adsorption rates of phenoxyalkanoic acid herbicides in soils, including 4-(2,4-dichlorophenoxy)butanoic acid, which shares similar chemical properties with this compound, have been compared to assess their potential for groundwater contamination. The study found variations in adsorption and degradation rates among different phenoxy herbicides, which influence their environmental fate (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).

Liquid Chromatography Analysis in Food Samples

Capillary liquid chromatography has been used to determine chlorophenoxy acid herbicides in food samples, such as apple juice, after preconcentration on a cation exchanger. This method shows promise for detecting low levels of herbicides in complex food matrices (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2005).

Supramolecular Solvent-Based Liquid Phase Microextraction

A green supramolecular solvent has been developed for the extraction of phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid and 4-(4-Chloro-2-methylphenoxy)butanoic acid, from water and rice samples before HPLC analysis. This novel extraction method is environmentally friendly and efficient for analyzing herbicide residues (Seebunrueng, Phosiri, Apitanagotinon, & Srijaranai, 2020).

properties

IUPAC Name

4-(2-chloro-4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJRUFKEVHYJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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